molecular formula C22H26N2O4 B14807410 methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Cat. No.: B14807410
M. Wt: 382.5 g/mol
InChI Key: MUVGVMUWMAGNSY-YCBKVTMHSA-N
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Description

Methyl (Z)-2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is a complex organic compound with a unique spirocyclic structure. This compound is notable for its intricate three-dimensional configuration, which includes an indole moiety and a spiro-fused indolizine ring system. Such structures are often found in natural products and bioactive molecules, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate typically involves multiple steps, including the formation of the indole and indolizine rings, followed by their spiro-fusion. Key steps may include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Formation of the Indolizine Ring: This can be synthesized via a cyclization reaction involving a pyrrole derivative and an appropriate electrophile.

    Spiro-Fusion: The spiro-fusion of the indole and indolizine rings can be accomplished through a Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the indole or indolizine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or organometallic compounds (e.g., Grignard reagents) can be utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl (Z)-2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new synthetic methodologies or to study reaction mechanisms.

    Biology: Its structural similarity to natural products suggests potential biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It can be used as a precursor or intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of methyl (Z)-2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound can bind to or modify.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate: This compound itself.

    Other Spirocyclic Indole Derivatives: Compounds with similar spiro-fused indole and indolizine structures.

Uniqueness

The uniqueness of methyl (Z)-2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m0/s1

InChI Key

MUVGVMUWMAGNSY-YCBKVTMHSA-N

Isomeric SMILES

CO/C=C(/[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)\C(=O)OC

Canonical SMILES

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

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